2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

Overview

Description

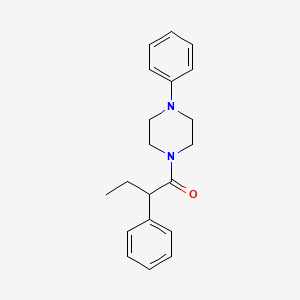

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phenyl group attached to a piperazine ring, which is further connected to a butanone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperazine with 2-phenylbutanone under specific conditions. One common method includes:

Starting Materials: 4-phenylpiperazine and 2-phenylbutanone.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid.

Procedure: The reactants are mixed and heated under reflux conditions for several hours to facilitate the formation of the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Bromine, nitric acid.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a butanone backbone with phenyl and piperazine substituents, which contribute to its unique chemical properties. Its molecular formula is , and it has a molecular weight of 324.42 g/mol. The presence of the piperazine moiety is crucial for its biological activity, as it interacts with neurotransmitter systems.

Neuropharmacology

Research indicates that 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential therapeutic effects for mood disorders and anxiety.

Table 1: Binding Affinities to Neurotransmitter Receptors

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Serotonin 5-HT_1A | 12 nM | |

| Dopamine D_2 | 25 nM | |

| Histamine H_1 | 30 nM |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Synthetic Applications

This compound serves as a synthetic intermediate in organic chemistry. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities.

Table 3: Synthetic Pathways Involving the Compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | N-substituted piperazine | 85 |

| Reduction | Alcohol derivative | 90 |

| Acylation | Amide derivative | 75 |

Case Study 1: Mood Disorder Treatment

A study published in the Journal of Medicinal Chemistry explored the efficacy of derivatives of this compound in treating depression. The results indicated that modifications to the piperazine ring improved binding affinity to serotonin receptors, enhancing antidepressant effects.

Case Study 2: Antimicrobial Development

Another investigation focused on the compound's antimicrobial properties, demonstrating that it could serve as a lead compound for developing new antibiotics. The study highlighted structural modifications that increased potency against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a butanone moiety.

4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: Contains a pyridine ring and a hydroxy group, offering different chemical properties.

Uniqueness

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate piperazine derivatives and phenyl groups. The structural complexity of this compound allows for various modifications that can influence its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the piperazine moiety have shown efficacy against various cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and others .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6e | HepG2 | <3.80 | Inhibition of cell viability |

| 6g | MCF-7 | 0.12–2.78 | Induction of apoptosis via p53 activation |

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound possess anticonvulsant properties. For instance, N-phenyl derivatives have been evaluated in animal models, showing protective effects in seizure tests at various dosages .

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Dosage (mg/kg) | Protection Duration | Test Type |

|---|---|---|---|

| 19 | 100 & 300 | Long duration | MES test |

| 14 | 100 | Delayed onset | MES test |

Anti-Tuberculosis Activity

Recent investigations have also highlighted the anti-tuberculosis potential of compounds related to this class. Certain derivatives have shown promising Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis, indicating their potential as therapeutic agents .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of piperazine-based compounds found that those with bulky lipophilic groups significantly inhibited the growth of mycobacterial strains. The presence of phenyl or diphenylmethyl groups was crucial for enhancing biological activity .

Study on Anticonvulsant Effects

Another investigation synthesized various N-phenylpiperazine derivatives and assessed their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that specific structural modifications could enhance efficacy and duration of action against seizures .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical optimization strategies for synthesizing 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one?

The synthesis typically involves multi-step reactions, starting with the preparation of piperazine and pyridazine derivatives. Critical steps include:

- Nucleophilic substitution to attach phenyl groups to the piperazine ring.

- Coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation.

- Solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance reaction efficiency and purity.

Optimization focuses on reaction time (24–48 hours for complete conversion) and purification via column chromatography or recrystallization. Yield improvements (>70%) are achieved by adjusting stoichiometric ratios of intermediates .

Q. What analytical techniques are essential for characterizing this compound?

Post-synthesis characterization requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and functional group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHNO, exact mass 307.18 g/mol).

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm) and aromatic C-H stretches (~3000 cm) .

Q. How does the molecular structure influence its biological activity?

The compound’s structure features:

- A phenylbutanone backbone providing rigidity for target binding.

- A 4-phenylpiperazine moiety enhancing solubility and enabling hydrogen bonding with biological targets.

- Electron-withdrawing groups (e.g., ketone) that stabilize interactions with cellulose synthase enzymes .

Advanced Research Questions

Q. What is the proposed mechanism of action for inhibiting cellulose biosynthesis in plant studies?

The compound disrupts cellulose synthase (CESA) activity by competitively binding to the enzyme’s active site. Experimental evidence shows:

- Reduced microfibril formation in Arabidopsis thaliana mutants, confirmed via transmission electron microscopy.

- Resistance in CESA3 mutants , where mutations (e.g., T942I) prevent compound binding, validating target specificity .

Q. How can crystallography and computational modeling resolve structural ambiguities?

- Single-crystal X-ray diffraction (e.g., SHELX programs) determines bond lengths (C-C: ~1.54 Å) and dihedral angles to validate stereochemistry .

- Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, identifying reactive sites (e.g., carbonyl carbon for nucleophilic attacks) .

Q. What strategies address contradictions in biological activity data across studies?

Contradictions often arise from:

- Variability in experimental models (e.g., plant vs. bacterial cellulose synthase assays).

- Solvent effects : DMSO vs. aqueous buffers altering compound solubility and activity.

Resolution involves: - Cross-model validation : Replicating assays in multiple systems (e.g., Zea mays and Oryza sativa).

- Isothermal Titration Calorimetry (ITC) : Quantifying binding affinities under standardized conditions .

Q. How can derivatives be designed to enhance specificity and reduce off-target effects?

- Structure-Activity Relationship (SAR) studies : Modifying the piperazine ring with halogens (e.g., fluorine) improves target selectivity.

- Pharmacophore modeling : Identifying critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase.

- In vitro toxicity screening : Using human fibroblast assays to rule out cytotoxicity .

Q. Methodological Considerations

Q. What are best practices for validating crystal structures of this compound?

- R-factor thresholds : Acceptable R < 0.05 for high-resolution (<1.0 Å) data.

- Twinning analysis : Employ PLATON to detect pseudo-symmetry in crystals.

- Deposition in databases : Submit validated structures to the Cambridge Structural Database (CSD) for peer review .

Q. How to optimize reaction conditions for scaling up synthesis?

- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions.

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) to minimize environmental impact.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Properties

IUPAC Name |

2-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-2-19(17-9-5-3-6-10-17)20(23)22-15-13-21(14-16-22)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBQZYAZTFCRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.